2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one is a heterocyclic compound that belongs to the class of quinolones. This compound is characterized by its unique structure, which includes a quinoline core fused with a dioxole ring and substituted with methoxyphenyl and phenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one can be achieved through several synthetic routes. One common method involves the condensation of 3-amino-1H-2-oxo-4-hydroxyquinolines with appropriate acyl derivatives. The formation of the oxazole ring is facilitated by the nature of the substituent on the acyl residue . Another approach involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) . These methods provide efficient and straightforward strategies for the synthesis of the compound.
Chemical Reactions Analysis
2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has been studied for its potential antimicrobial and antioxidant activities. The compound’s unique structure allows it to interact with various biological targets, making it a candidate for drug development . Additionally, it has applications in the field of materials science, where it can be used to develop new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. It can also interact with receptors on the surface of cells, modulating cellular signaling pathways. These interactions result in various biological effects, including antimicrobial and antioxidant activities .
Comparison with Similar Compounds
2-(4-Methoxyphenyl)-2-phenyl-1,3-dioxolo[4,5-c]quinolin-4(5H)-one can be compared with other similar compounds, such as 2-(4-Methoxyphenyl)quinoline and 1-(4-Methoxyphenyl)-1,4-dihydro-5H-tetrazole-5-thione . While these compounds share some structural similarities, they differ in their specific functional groups and ring systems. The presence of the dioxole ring in this compound imparts unique chemical properties that distinguish it from other related compounds.
Properties
Molecular Formula |
C23H17NO4 |
---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
2-(4-methoxyphenyl)-2-phenyl-5H-[1,3]dioxolo[4,5-c]quinolin-4-one |
InChI |
InChI=1S/C23H17NO4/c1-26-17-13-11-16(12-14-17)23(15-7-3-2-4-8-15)27-20-18-9-5-6-10-19(18)24-22(25)21(20)28-23/h2-14H,1H3,(H,24,25) |
InChI Key |
GJORGVGXBHRIKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2(OC3=C(O2)C(=O)NC4=CC=CC=C43)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.